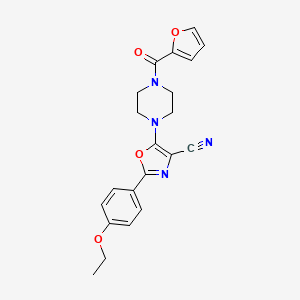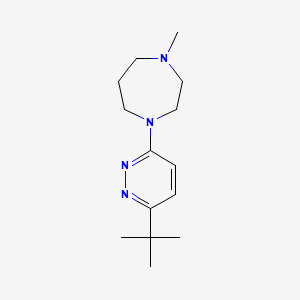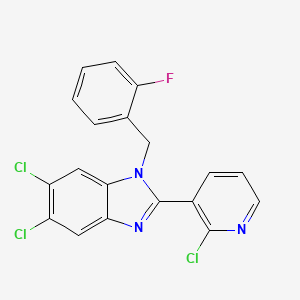![molecular formula C16H11ClF3N3O B2531429 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 338397-48-1](/img/structure/B2531429.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactivity and Synthesis Analysis
The synthesis of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones has been explored, revealing that reactions with dimethylformamide/phosphorus oxychloride yield pyrazolo[3,4-d]pyridazinones. Additionally, acyclic 6-chloro-4- and 5-(N,N-dimethylaminomethylidenehydrazino)-2-phenyl-3(2H)-pyridazinones are formed. A proposed mechanism for these reactions includes the formation of unsolvated and inclusion compounds, which have been characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been characterized. This compound is a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a potential new anti-tuberculosis drug. The structural characterization contributes to the understanding of the molecular framework and could provide insights into the reactivity and properties of similar compounds .
Chemical Reactions Analysis
The bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been studied, identifying four metabolites. These metabolites include a dihydroxycyclohexadiene derivative, a muconic acid derivative, pyrone-6-carboxylic acid, and 5-amino-4-chloro-3(2H)-pyridazinone itself. The degradation pathway involves the metabolism of 2-hydroxy-muconic acid with the release of CO2, suggesting a specific bacterial enzymatic process .
Physical and Chemical Properties Analysis
Chromatographic methods have been developed for the separation and quantitative determination of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers. The study found that the compound has two crystalline modifications and is polarographically active. The methods employed include thin-layer chromatography using chloroform with 1% methanol and column chromatography with benzene and increasing chloroform content, with aluminium oxide as the adsorbent. The absorbances of the isolated compounds were measured at their absorption maximum, providing a basis for their identification and quantification .
Aplicaciones Científicas De Investigación
Herbicide Action and Plant Physiology
Modes of Action of Pyridazinone Herbicides : Research on substituted pyridazinone compounds, including the one , has shown their inhibition of the Hill reaction and photosynthesis in barley. These actions account for the phytotoxicity of related compounds, indicating their potential as herbicides. The study also highlights that certain substitutions on the pyridazinone molecular structure can enhance resistance to metabolic detoxication in plants and interfere with chloroplast development, akin to the effects seen with atrazine and other herbicides (Hilton et al., 1969).
Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon : Another study explored the effects of related compounds on inhibiting carotenoid synthesis in wheat seedlings. The inhibition leads to the accumulation of colorless carotenoid precursors and demonstrates the potential of these chemicals to disrupt chloroplast development and chlorophyll accumulation under varying light conditions (Bartels & Watson, 1978).
Analytical Chemistry and Environmental Science
Gas Chromatographic Determination : The precise determination of pyrazon and its impurities in herbicide formulations underscores the importance of these compounds in agricultural applications. Analytical methods for assessing the purity and presence of active ingredients in commercial products are crucial for ensuring their effectiveness and safety (Výboh et al., 1974).
Bacterial Degradation Studies : Investigations into the bacterial degradation of pyrazon reveal the environmental fate of such chemicals. Understanding how bacteria utilize these compounds as carbon sources offers insights into bioremediation strategies for mitigating pollution from agricultural chemicals (de Frenne et al., 1973).
Pharmaceutical Research
Synthesis and Evaluation of Anticancer Activity : The synthesis of new 3(2H)-one pyridazinone derivatives with potential antioxidant activity showcases the versatility of this chemical backbone in drug discovery. Molecular docking studies provide a basis for understanding how these compounds might interact with biological targets, demonstrating their potential in anticancer research (Mehvish & Kumar, 2022).
Studies on New Antiulcer Agents : The exploration of pyridazine derivatives for antisecretory activity and their potential as antiulcer agents highlight the medicinal chemistry applications of this chemical structure. Structural modifications can significantly impact the therapeutic efficacy and safety of these compounds (Yamada et al., 1981).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c17-12-8-11(16(18,19)20)9-21-15(12)23-14(24)7-6-13(22-23)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNKDZCXCCMXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)


![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)


